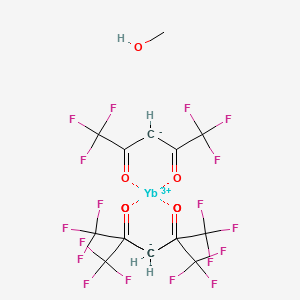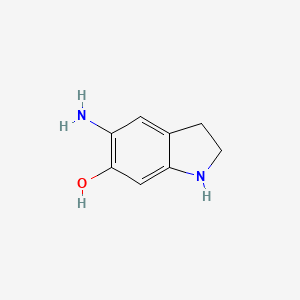
5-Aminoindolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Aminoindolin-6-ol: is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. The structure of this compound consists of a fused benzene and pyrrole ring system with an amino group at the 5-position and a hydroxyl group at the 6-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoindolin-6-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Leimgruber–Batcho indole synthesis is a well-known method for constructing indole derivatives . This method involves the reaction of o-nitrotoluene with dimethylformamide dimethyl acetal, followed by reduction and cyclization steps.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient production. The specific details of industrial methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: 5-Aminoindolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the compound to its corresponding indoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as iron(III) chloride and hydrogen peroxide are commonly used.
Reduction: Hydrazine hydrate and catalytic hydrogenation are typical methods.
Substitution: Halogenating agents and Friedel-Crafts acylation conditions are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while reduction can produce indoline derivatives .
科学的研究の応用
5-Aminoindolin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Aminoindolin-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
類似化合物との比較
5-Aminoindole: Similar structure but lacks the hydroxyl group at the 6-position.
6-Aminoindole: Similar structure but lacks the amino group at the 5-position.
5-Hydroxyindole: Similar structure but lacks the amino group at the 5-position.
Uniqueness: 5-Aminoindolin-6-ol is unique due to the presence of both an amino group at the 5-position and a hydroxyl group at the 6-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
5-amino-2,3-dihydro-1H-indol-6-ol |
InChI |
InChI=1S/C8H10N2O/c9-6-3-5-1-2-10-7(5)4-8(6)11/h3-4,10-11H,1-2,9H2 |
InChIキー |
VYIKIYBQHBDIMN-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=CC(=C(C=C21)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



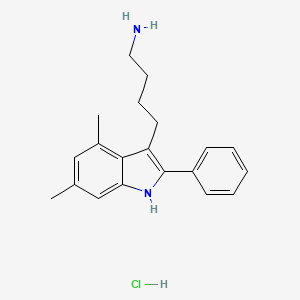

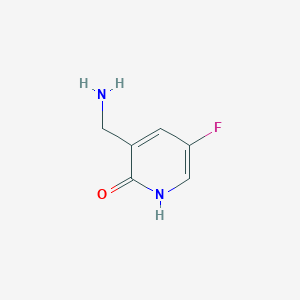
![1-Ethyl-3-(1,4,5,6-tetrahydropyrazin-2-yl)-1,6-dihydropyrrolo[2,3-c]pyrazole](/img/structure/B13116569.png)
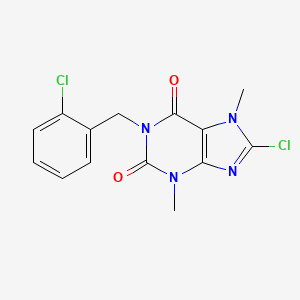

![Benzo[d]thiazole-6-carbohydrazide](/img/structure/B13116578.png)
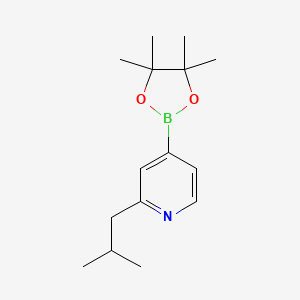
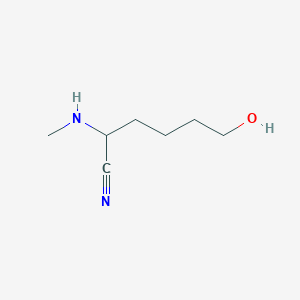

![2-{2-[2-(2-{2-[2-(2-Ethoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B13116598.png)
